molecular formula C12H27N2PSi B14463141 Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- CAS No. 72821-01-3

Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-

Cat. No.: B14463141
CAS No.: 72821-01-3
M. Wt: 258.41 g/mol
InChI Key: ROPBLYDKDFZGRS-UHFFFAOYSA-N
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Description

Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with tetramethyl groups and a phosphino group bonded to a trimethylsilyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- typically involves multiple steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to act as a hindered base, participating in various chemical reactions by donating or accepting electrons. This property makes it valuable in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- is unique due to its specific substitution pattern and the presence of the phosphino group bonded to a trimethylsilyl imino group. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

72821-01-3

Molecular Formula

C12H27N2PSi

Molecular Weight

258.41 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-1-yl)-trimethylsilyliminophosphane

InChI

InChI=1S/C12H27N2PSi/c1-11(2)9-8-10-12(3,4)14(11)15-13-16(5,6)7/h8-10H2,1-7H3

InChI Key

ROPBLYDKDFZGRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1P=N[Si](C)(C)C)(C)C)C

Origin of Product

United States

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